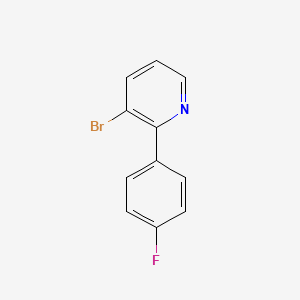

3-Bromo-2-(4-fluorophenyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research and Development

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. A vast number of FDA-approved pharmaceuticals incorporate the pyridine motif, highlighting its importance in creating effective therapeutic agents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

The versatility of the pyridine scaffold extends to its role as a ligand in catalysis and as a fundamental unit in the construction of complex organic materials. The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it an indispensable tool for organic chemists.

Role of Halogenated Aryl Pyridines as Versatile Synthetic Intermediates

Halogenated aryl pyridines are a critical class of synthetic intermediates, serving as versatile precursors for the construction of more complex molecular architectures. The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive handle for a wide array of cross-coupling reactions. Seminal transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions utilize these halogenated pyridines to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

These reactions are fundamental to the synthesis of a diverse range of compounds, from pharmaceuticals to agrochemicals and advanced materials. The regiochemistry of the halogen on the pyridine ring, as well as the presence of other substituents, can significantly influence the reactivity and outcome of these transformations, offering chemists precise control over molecular design. The introduction of a fluorine atom, as seen in the (4-fluorophenyl) moiety of the title compound, can further modulate the electronic properties and metabolic stability of the final products. acs.org

Overview of Research Trajectories for 3-Bromo-2-(4-fluorophenyl)pyridine

A thorough search of the scientific and patent literature did not yield specific research articles or detailed synthetic protocols for this compound. Its commercial availability, however, indicates that synthetic routes to this compound exist. It is plausible that its synthesis is achieved through established methods for pyridine construction and halogenation.

Given its structure, this compound is poised to be a valuable intermediate in several research domains. The bromine atom at the 3-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The 2-(4-fluorophenyl) group can influence the reactivity of the pyridine ring and may impart desirable properties, such as altered lipophilicity and metabolic stability, to downstream products.

Potential research trajectories for this compound would likely involve its use as a building block in the synthesis of novel bioactive molecules. For instance, it could be employed in the construction of inhibitors for various enzymes or ligands for receptors where a substituted phenylpyridine core is a key pharmacophore. The lack of published data on this specific compound presents an opportunity for future research to explore its synthetic utility and potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C11H7BrFN |

|---|---|

Molecular Weight |

252.08 g/mol |

IUPAC Name |

3-bromo-2-(4-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H7BrFN/c12-10-2-1-7-14-11(10)8-3-5-9(13)6-4-8/h1-7H |

InChI Key |

IPSHOAWCCYABTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 4 Fluorophenyl Pyridine

Strategic Approaches to C-C Bond Formation for the 2-Aryl Pyridine (B92270) Moiety

The creation of the carbon-carbon bond between the pyridine ring and the 4-fluorophenyl group is a critical step in the synthesis of 3-Bromo-2-(4-fluorophenyl)pyridine. Several modern catalytic methods have been developed to achieve this transformation efficiently.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. libretexts.orgtcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. libretexts.org In the context of synthesizing the 2-aryl pyridine moiety, this could involve the reaction of a pyridine-based boronic acid or ester with a 4-fluorophenyl halide, or conversely, the coupling of 4-fluorophenylboronic acid with a 2-halopyridine.

The general reaction scheme is as follows:

Scheme 1: General Suzuki-Miyaura cross-coupling reaction.

Key components of the Suzuki-Miyaura reaction include a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄), a phosphine ligand (e.g., PPh₃), and a base (e.g., K₂CO₃, Na₂CO₃). libretexts.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, electron-rich and sterically bulky phosphine ligands can enhance the reactivity and stability of the palladium catalyst. libretexts.org

A variety of heterobiaryl compounds have been successfully synthesized using the Suzuki-Miyaura coupling of heteroaryl halides with potassium aryltrifluoroborates, with Pd(OAc)₂ proving to be a highly efficient catalyst in aqueous systems. researchgate.net This methodology has been applied to the synthesis of various 2-aryl propionic acids through a tandem carbonylative Suzuki coupling. mdpi.com

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 80-110 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | 80-100 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90-120 |

Data sourced from various studies on Suzuki-Miyaura coupling reactions.

Copper-Mediated Arylation Protocols

Copper-catalyzed cross-coupling reactions represent a valuable alternative to palladium-based methods for C-N and C-C bond formation. chim.it These reactions are often more cost-effective. Copper(I) iodide (CuI) is a commonly used catalyst in these protocols. chim.it

The first example of a copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters has been developed, providing a one-pot synthesis of 2-arylpyridines in moderate to good yields. nih.gov This method offers a rapid and practical route to access a variety of 2-arylpyridines using an inexpensive catalytic system. nih.gov

Direct Arylation Strategies

Direct arylation is an increasingly popular method that avoids the pre-functionalization of one of the coupling partners, making it a more atom-economical approach. researchgate.net In this strategy, a C-H bond on one of the aromatic rings is directly coupled with a C-X bond (where X is a halide or triflate) on the other partner.

Palladium-catalyzed direct arylation of pyridine N-oxides has been shown to be a highly effective method for the synthesis of 2-arylpyridines. researchgate.net This approach allows for the use of inexpensive and stable pyridine N-oxides as replacements for the more problematic 2-metallapyridines. researchgate.net Rhodium(I)-catalyzed direct arylation of pyridines and quinolines has also been developed, offering an expeditious route to bis(hetero)aryls. escholarship.org Furthermore, an efficient protocol for synthesizing 2-(fluorinated aryl)pyridines via direct C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives has been reported. chemrxiv.org

Regioselective Bromination of the Pyridine Core

Once the 2-(4-fluorophenyl)pyridine (B1266597) core is assembled, the next critical step is the regioselective introduction of a bromine atom at the 3-position of the pyridine ring.

Electrophilic Bromination Techniques

Electrophilic aromatic bromination is a fundamental method for introducing bromine atoms onto aromatic rings. nih.govresearchgate.net The regioselectivity of this reaction is governed by the electronic properties of the substituents on the ring. In the case of 2-phenylpyridine (B120327), the phenyl group is an activating group, but the nitrogen atom in the pyridine ring is deactivating towards electrophilic substitution.

Common brominating agents for electrophilic bromination include N-bromosuccinimide (NBS) and bromine (Br₂). youtube.comorganic-chemistry.org The choice of solvent and catalyst can significantly influence the regioselectivity. For instance, NBS in the presence of an acid catalyst can be used for the bromination of activated aromatic systems. youtube.com A method for the regioselective monobromination of electron-rich aromatic compounds uses iodobenzene as a recyclable catalyst with m-chloroperbenzoic acid as the oxidant. organic-chemistry.org

Transition Metal-Catalyzed Directed Bromination

Transition metal-catalyzed C-H activation offers a powerful tool for the regioselective functionalization of aromatic compounds. In this approach, a directing group on the substrate coordinates to the metal catalyst, bringing the catalyst into proximity of a specific C-H bond, which is then cleaved and functionalized.

Fluorination Strategies for the Phenyl Moiety

The introduction of a fluorine atom onto the phenyl ring is a critical step, typically accomplished by using a pre-fluorinated starting material rather than direct fluorination of a 2-phenylpyridine intermediate. The most common and efficient approach is to utilize (4-fluorophenyl)boronic acid or its derivatives in a cross-coupling reaction.

Palladium-catalyzed fluorination of arylboronic acid derivatives represents a modern approach for creating C-F bonds. While direct C-H fluorination of arenes is an atom-economical ideal, achieving regioselectivity remains a significant challenge. A more controlled method involves the use of arylboronic acids, which can be fluorinated using specific palladium catalysts. However, for a target molecule like this compound, employing commercially available (4-fluorophenyl)boronic acid is the most direct and widely adopted strategy, ensuring the fluorine is precisely positioned at the para-position of the phenyl ring.

Alternative, less direct methods include nucleophilic aromatic substitution (SNAr) on a suitably activated phenyl precursor, or a Balz–Schiemann reaction on an aniline derivative, though these are more complex and less common for this specific structural motif compared to using a fluorinated building block.

Precursor Synthesis and Functionalization Pathways

The assembly of the this compound structure is most effectively achieved through carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura cross-coupling. This reaction has become a cornerstone of modern organic synthesis due to its versatility and functional group tolerance beilstein-journals.org.

Two primary retrosynthetic pathways are considered:

Pathway A: Coupling of a Dihalogenated Pyridine: This is the most prevalent strategy. It involves the regioselective Suzuki-Miyaura coupling of a dihalopyridine, such as 3-bromo-2-chloropyridine , with (4-fluorophenyl)boronic acid . The difference in reactivity between the C-Cl and C-Br bonds allows for selective coupling at the more reactive 2-position (C-Cl). Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate phosphine ligands, are typically employed in the presence of a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) and a suitable solvent system, which can include toluene, dioxane, or aqueous mixtures researchgate.net.

Pathway B: Bromination of an Arylpyridine Precursor: This alternative route begins with the synthesis of 2-(4-fluorophenyl)pyridine . This intermediate can be prepared via a Suzuki-Miyaura reaction between a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) and (4-fluorophenyl)boronic acid. Subsequently, the 2-(4-fluorophenyl)pyridine intermediate undergoes regioselective electrophilic bromination. The directing effects of the pyridine nitrogen and the phenyl group favor substitution at the C3 or C5 position of the pyridine ring. Reagents like N-Bromosuccinimide (NBS) are commonly used for such transformations, often in solvents like acetonitrile or halogenated solvents rsc.org. Achieving high regioselectivity for the 3-position is crucial and can be influenced by reaction conditions.

The choice of pathway depends on the availability of starting materials and the desired control over regiochemistry. Pathway A is often preferred due to the predictable selectivity of the Suzuki coupling on dihalopyridines.

| Pathway | Key Precursors | Key Reaction | Typical Reagents & Conditions |

| A | 3-Bromo-2-chloropyridine, (4-Fluorophenyl)boronic acid | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, Toluene/Water, Heat |

| B | 2-Chloropyridine, (4-Fluorophenyl)boronic acid | Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, Na₂CO₃, Dioxane, Heat |

| 2-(4-Fluorophenyl)pyridine | Electrophilic Bromination | N-Bromosuccinimide (NBS), Acetonitrile |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly applied to the synthesis of complex molecules like this compound, especially in the context of the widely used Suzuki-Miyaura reaction.

A significant portion of chemical waste originates from volatile organic solvents. Therefore, developing syntheses in environmentally benign media like water or under solvent-free conditions is a key goal of green chemistry.

Aqueous Medium Syntheses: The Suzuki-Miyaura coupling has been successfully adapted to aqueous conditions. Performing the reaction in water or water-organic solvent mixtures can eliminate the need for hazardous organic solvents like toluene or dioxane nih.gov. The use of water-soluble ligands and phase-transfer catalysts can facilitate these reactions, making them more sustainable mdpi.com. For the synthesis of 2-arylpyridines, palladium-catalyzed ligand-free Suzuki reactions in an aqueous phase have been shown to be highly efficient, offering an environmentally benign route nih.gov.

Solvent-Free Syntheses: Another green approach is to conduct reactions without a solvent, often facilitated by microwave irradiation or solid-state conditions. For the synthesis of pyridine derivatives, solvent-free reactions using ammonium acetate (B1210297) have been reported to produce 2,4,6-triarylpyridines in excellent yields mdpi.com. While not directly applicable to the target molecule's specific substitution pattern, these methods demonstrate the feasibility of eliminating bulk organic solvents in pyridine synthesis.

The palladium catalysts used in Suzuki-Miyaura reactions are often expensive and can pose environmental risks if not properly managed.

Catalyst Recycling: A crucial aspect of green chemistry is the development of recyclable catalysts. Homogeneous palladium catalysts, while highly active, are difficult to recover from the reaction mixture. To address this, heterogeneous catalysts, where palladium is immobilized on a solid support (e.g., polymers, silica, or magnetic nanoparticles), have been developed mdpi.commdpi.com. These supported catalysts can be easily separated from the reaction mixture by filtration and reused for multiple cycles, reducing costs and minimizing palladium waste mdpi.comusc.edu.au. Supramolecular catalytic systems designed for aqueous reactions can also be recycled and reused multiple times nih.govnih.gov.

Sustainability Metrics: To quantify the "greenness" of a synthetic route, several metrics have been established. These tools help chemists compare different pathways and identify areas for improvement usc.edu.auacsgcipr.org.

E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process.

Process Mass Intensity (PMI): Widely adopted by the pharmaceutical industry, PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product researchgate.net. The ideal PMI is 1, meaning no waste is generated. Reducing solvent usage and improving yields are key to lowering PMI.

Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the final product. While useful, it does not account for reaction yield or waste from solvents and reagents.

Reactivity and Transformations of 3 Bromo 2 4 Fluorophenyl Pyridine

Reactivity at the Bromine Substituent

The bromine atom at the 3-position of the pyridine (B92270) ring is a key handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and radical processes.

Cross-Coupling Reactions for Further Derivatization

The carbon-bromine bond in 3-Bromo-2-(4-fluorophenyl)pyridine is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of more complex molecular architectures.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. researchgate.netwikipedia.org This reaction allows for the introduction of vinyl groups at the 3-position of the pyridine ring. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of aryl bromides in Heck reactions suggests that it would be a suitable substrate. organic-chemistry.orgmdpi.comlibretexts.org The reaction is typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.org

Sonogashira Reaction: The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. acs.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for synthesizing arylalkynes. For instance, the related compound, 2-amino-3-bromopyridine, undergoes Sonogashira coupling with various terminal alkynes in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride and a copper(I) salt. scirp.org It is highly probable that this compound would react similarly, yielding 3-alkynyl-2-(4-fluorophenyl)pyridine derivatives. The reaction conditions are generally mild, making it compatible with a wide range of functional groups. nih.gov

Negishi Reaction: The Negishi coupling reaction involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and is used to form carbon-carbon bonds. wikipedia.org this compound can be expected to participate in Negishi coupling reactions with various organozinc reagents, providing access to a wide array of 3-substituted pyridine derivatives. The reactivity of the C-Br bond in this context allows for the introduction of alkyl, vinyl, aryl, and other organic fragments. wikipedia.orgorganic-chemistry.org

A summary of representative conditions for these cross-coupling reactions with similar substrates is presented in the table below.

| Reaction | Catalyst | Ligand (if applicable) | Base | Solvent | Typical Temperature |

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 °C |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF/DMF | Room Temp to 100 °C |

| Negishi | Pd(PPh₃)₄ or Ni(acac)₂ | PPh₃ | - | THF | Room Temp to Reflux |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at the 3-position of the pyridine ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.orglibretexts.org The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction by stabilizing the intermediate Meisenheimer complex. libretexts.org Strong nucleophiles such as alkoxides, thiolates, and amines can be used to introduce a variety of functional groups at this position.

The general mechanism for SNAr involves the addition of the nucleophile to the carbon bearing the bromine atom, forming a negatively charged intermediate, followed by the elimination of the bromide ion to restore aromaticity. libretexts.orgmasterorganicchemistry.com The presence of the 2-(4-fluorophenyl) group may influence the rate and regioselectivity of this reaction.

Radical Reactions

The carbon-bromine bond in this compound can also participate in radical reactions. For example, under radical-initiating conditions, such as with AIBN (azobisisobutyronitrile) and a suitable hydrogen donor like tributyltin hydride, the bromine atom can be replaced by a hydrogen atom. While radical substitution on aromatic rings is less common than on aliphatic systems, specific conditions can promote such transformations. youtube.comlibretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Furthermore, the C-Br bond can be a precursor for the formation of an aryl radical, which can then undergo various coupling reactions.

Reactivity of the Fluorophenyl Moiety

The 4-fluorophenyl group attached to the pyridine ring also presents opportunities for functionalization, primarily through C-H activation strategies.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this compound, both the pyridine nitrogen and the fluorine atom can act as directing groups for metalation (lithiation). baranlab.orgharvard.edu The pyridine nitrogen is a strong directing group, and in related 2-phenylpyridine (B120327) systems, lithiation typically occurs at the ortho-position of the phenyl ring. The fluorine atom, although a weaker directing group, can also influence the site of metalation. organic-chemistry.org

The reaction with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would likely lead to the deprotonation of the C-H bond ortho to the fluorine atom on the phenyl ring. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents.

Site-Selective Functionalization

Beyond directed ortho-metalation, other site-selective C-H functionalization methods can be envisioned for the fluorophenyl moiety. Recent advances in transition-metal-catalyzed C-H activation offer pathways to introduce functional groups at specific positions on the phenyl ring. researchgate.netdigitellinc.comdigitellinc.comnih.govnih.gov For instance, palladium-catalyzed C-H arylation or alkenylation could potentially be directed to the positions ortho or meta to the fluorine atom, depending on the specific ligand and reaction conditions employed. These methods provide a complementary approach to DoM for the late-stage functionalization of the fluorophenyl ring, allowing for the synthesis of a diverse library of derivatives.

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for electrophilic attack and coordination with metal centers.

N-Oxidation and Subsequent Functionalization

The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peracetic acid, m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. For instance, a process for oxidizing 2-halopyridines, such as 2-chloropyridine (B119429) and 2-bromopyridine (B144113), to their N-oxides utilizes peracetic acid generated in-situ from hydrogen peroxide and acetic acid with a catalyst like maleic anhydride. google.com The reaction conditions for such oxidations are generally mild, and the yields can be high, depending on the specific reagents and substrates. arkat-usa.org

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The N-oxide group is a strong electron-donating group, which can activate the pyridine ring towards electrophilic substitution, particularly at the C4 position. Conversely, it facilitates nucleophilic substitution at the C2 and C6 positions. This altered reactivity opens up avenues for further functionalization.

For example, pyridine N-oxides can be used in photochemical reactions, such as perfluoroalkylation. nih.gov They can also serve as precursors for the introduction of other functional groups. A recent study demonstrated a method for the C3 selective hydroxylation of pyridines via photochemical valence isomerization of pyridine N-oxides, highlighting the versatility of N-oxides as synthetic intermediates. acs.org

Table 1: Representative Conditions for N-Oxidation of Halopyridines

| Oxidizing System | Catalyst | Temperature | Notes |

| H₂O₂ / Acetic Acid | Maleic Anhydride | 20-120 °C | Effective for 2-chloro and 2-bromopyridines. google.com |

| m-CPBA | None | Room Temperature | A common and generally effective reagent for pyridine N-oxidation. arkat-usa.org |

| H₂O₂ / Methyltrioxorhenium (MTO) | MTO | Not specified | High yields for 3- and 4-substituted pyridines. arkat-usa.org |

Coordination Chemistry with Metal Centers

The nitrogen atom of this compound possesses a lone pair of electrons, making it a potential ligand for coordination with various metal centers. The coordination ability of pyridyl ligands is well-established, and they form stable complexes with a wide range of transition metals. The electronic and steric environment around the nitrogen atom, influenced by the adjacent bromo and 4-fluorophenyl groups, will modulate the strength and nature of these coordination bonds.

While specific studies on the coordination complexes of this compound are not prevalent, research on structurally similar compounds provides valuable insights. For example, metal complexes of 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone have been synthesized and characterized, with gold(III), platinum(II), and palladium(II) complexes demonstrating the coordinating ability of the pyridyl nitrogen in a multidentate ligand. nih.gov The steric hindrance from the 2-aryl group and the electronic effect of the 3-bromo substituent in this compound would likely influence the geometry and stability of the resulting metal complexes.

Table 2: Potential Metal Centers for Coordination with Pyridyl Ligands

| Metal Ion | Common Geometries | Potential Applications of Complexes |

| Palladium(II) | Square Planar | Catalysis (e.g., cross-coupling reactions) |

| Platinum(II) | Square Planar | Anticancer agents, materials science |

| Gold(III) | Square Planar | Medicinal chemistry, catalysis |

| Copper(II) | Tetrahedral, Square Planar, Octahedral | Catalysis, bioinorganic chemistry |

| Ruthenium(II) | Octahedral | Photoredox catalysis, solar energy conversion |

Isomerization and Rearrangement Pathways

Aromatic halides can undergo isomerization under certain conditions, often catalyzed by a strong base. For 3-bromopyridines, a base-catalyzed isomerization to 4-bromopyridines has been reported, proceeding through a pyridyne intermediate. nih.govrsc.org This tandem isomerization and subsequent nucleophilic substitution allows for the synthesis of 4-substituted pyridines from the more readily available 3-bromo isomers. nih.govrsc.org

In the context of this compound, the presence of the 2-(4-fluorophenyl) substituent would influence the regioselectivity of deprotonation and the stability of any potential pyridyne intermediates. While this specific isomerization has not been documented for this exact molecule, the general principle suggests that under strong basic conditions, rearrangement pathways could be accessible. It is noteworthy that pyridine substrates with more electron-withdrawing groups may favor direct substitution over isomerization. rsc.org

No specific rearrangement pathways for this compound have been detailed in the surveyed literature.

Chemo- and Regioselectivity in Complex Reaction Environments

The presence of multiple reactive sites in this compound—the C-Br bond, the C-F bond, and various C-H bonds on both the pyridine and phenyl rings—raises questions of chemo- and regioselectivity in chemical transformations. The outcome of a reaction will depend on the nature of the reagents and the reaction conditions.

In nucleophilic aromatic substitution reactions, the positions ortho and para to the pyridine nitrogen are generally activated. However, the presence of the bromo and fluorophenyl substituents significantly modifies this reactivity profile. For instance, in palladium-catalyzed cross-coupling reactions, the C-Br bond is typically more reactive than C-H bonds, and often more reactive than C-F bonds, allowing for selective functionalization at the C3 position. The Suzuki reaction of 2-bromopyridine with aryl boronic acids is a well-established method for forming 2-arylpyridines, demonstrating the preferential reactivity of the C-Br bond. researchgate.net

The relative reactivity of different positions can be exploited to achieve selective transformations. For example, in the amination of polyhalogenated pyridines, the choice of catalyst and reaction conditions can direct the substitution to a specific halogen. This highlights the possibility of selectively targeting either the bromo or other positions in this compound by carefully tuning the reaction environment.

The study of chemo- and regioselective reactions is crucial for the efficient synthesis of complex molecules from multifunctional building blocks. mdpi.com For this compound, understanding these principles allows for its strategic use in the construction of more elaborate chemical structures.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 4 Fluorophenyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure and conformational dynamics of molecules in solution. For 3-Bromo-2-(4-fluorophenyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and spatial arrangement.

Detailed NMR studies can reveal the molecule's preferred conformation, particularly the dihedral angle between the pyridine (B92270) and the fluorophenyl rings. This rotation is often a key determinant of a molecule's biological activity and physical properties. The presence of distinct rotamers (conformational isomers) can be identified if the rotation around the C-C single bond connecting the two rings is slow on the NMR timescale, which would result in a doubling of signals. copernicus.org Conversely, sharp, single sets of signals indicate fast exchange between conformers. copernicus.orgrsc.org Two-dimensional NMR techniques, such as NOESY, can establish through-space proximities between protons on the different rings, offering direct evidence of the conformational preferences. ipb.pt

The chemical shifts (δ) of the protons and carbons are influenced by the electronic effects of the bromine and fluorine substituents. The fluorine atom, being highly electronegative, will influence the chemical shifts of nearby carbons and protons, and its coupling (J-coupling) to them provides definitive structural information. For instance, ¹⁹F NMR would show a signal whose multiplicity reveals couplings to adjacent aromatic protons. Similarly, the protons on the fluorophenyl ring will exhibit splitting patterns due to both proton-proton and proton-fluorine couplings. rsc.orglibretexts.org

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity & Coupling (J) |

| ¹H NMR | ||

| Pyridine H | 7.0 - 8.7 | Doublets (d), Triplets (t), Doublet of doublets (dd) with typical aromatic JH-H ≈ 7-8 Hz. |

| Fluorophenyl H | 7.1 - 8.0 | Doublets (d), Triplets (t) with additional splitting from fluorine (JH-F). |

| ¹³C NMR | ||

| Pyridine C | 120 - 158 | Signals influenced by Br and N. C-Br signal may be broader. |

| Fluorophenyl C | 115 - 165 | Large C-F coupling constant (¹JC-F > 240 Hz) for the carbon directly bonded to fluorine. Smaller couplings for other carbons. |

| ¹⁹F NMR | ||

| Fluorophenyl F | -110 to -115 | Typically a multiplet due to coupling with adjacent aromatic protons. |

This table represents expected values based on general principles and data for analogous compounds. ipb.ptrsc.orgubc.camdpi.com Experimental verification is required.

X-ray Crystallography for Solid-State Molecular Architecture

| Crystallographic Parameter | Information Provided | Illustrative Data from Analogous Structures |

| Crystal System / Space Group | Fundamental symmetry of the unit cell. | Monoclinic, P2₁/c researchgate.net |

| Unit Cell Dimensions (a, b, c, β) | Size and shape of the repeating unit. | a = 19.357 Å, b = 13.429 Å, c = 7.303 Å, β = 93.37° researchgate.net |

| Dihedral Angle (Py-Ph) | Twist between the two aromatic rings. | 16.3° to >50° in various 2-phenylpyridine (B120327) derivatives. ijres.orgresearchgate.net |

| Key Intermolecular Contacts | Non-covalent interactions stabilizing the crystal. | C–H⋯F, C–H⋯Br, C–H⋯π interactions. nih.govnih.gov |

This table is illustrative and based on published data for structurally related bromo-fluoro-phenyl compounds. nih.govnih.govresearchgate.netresearchgate.net Specific values for the title compound require experimental determination.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic frequencies, making these methods excellent for structural confirmation and for studying the molecular environment. The spectra are often complex, and theoretical calculations using Density Functional Theory (DFT) are commonly employed to aid in the assignment of vibrational bands. rasayanjournal.co.innih.gov

For this compound, the spectra would be dominated by vibrations of the two aromatic rings. Key expected vibrational modes include:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region. researchgate.net

Aromatic C=C and C=N stretching: These appear in the 1600-1400 cm⁻¹ "fingerprint" region and are characteristic of the pyridine and benzene (B151609) rings.

C-F stretching: A strong absorption in the FT-IR spectrum, usually located in the 1250-1100 cm⁻¹ range.

C-Br stretching: This vibration occurs at lower frequencies, typically in the 650-400 cm⁻¹ range. researchgate.net

Subtle shifts in these peak positions can provide information about intermolecular interactions within the solid state, as hydrogen or halogen bonding can affect the vibrational frequencies of the involved groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H stretch | 3100 - 3000 | FT-IR, Raman |

| Aromatic C=C/C=N stretch | 1600 - 1400 | FT-IR, Raman |

| C-F stretch | 1250 - 1100 | FT-IR (Strong) |

| C-Br stretch | 650 - 400 | FT-IR, Raman (Low Frequency) |

This table presents generally accepted regions for the specified vibrations. rasayanjournal.co.inresearchgate.net Precise peak positions must be determined experimentally.

Mass Spectrometry for Reaction Monitoring and Complex Product Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and confirming its elemental composition. For this compound (C₁₁H₇BrFN), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion: an M⁺ peak and an [M+2]⁺ peak of almost identical intensity. youtube.com This characteristic 1:1 doublet is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com

Mass spectrometry is also a vital tool for real-time reaction monitoring in synthetic chemistry, allowing chemists to track the consumption of reactants and the formation of products without the need for extensive sample workup. waters.com

| Ion | Expected m/z | Key Feature |

| [M]⁺ (with ⁷⁹Br) | ~250.98 | Part of the characteristic isotopic doublet. |

| [M+2]⁺ (with ⁸¹Br) | ~252.98 | Second peak of the doublet, with nearly equal intensity to the M⁺ peak. youtube.com |

| [M+H]⁺ | ~251.99 / 253.99 | Protonated molecular ion, also showing the 1:1 bromine isotopic pattern. |

Calculated m/z values are approximate. The isotopic pattern is the most telling feature.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. sharif.edu For conjugated systems like this compound, the most significant electronic transitions are π → π* transitions associated with the aromatic rings.

The absorption spectrum would be expected to show strong absorption bands in the UV region, likely between 200 and 400 nm. researchgate.net The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the nature of the substituents. The conformation of the molecule, specifically the dihedral angle between the two rings, significantly impacts the electronic communication between the π-systems and thus affects the absorption spectrum. nih.govresearchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate and help interpret the experimental UV-Vis spectra. sharif.edu The presence of the nitrogen atom's lone pair of electrons also allows for the possibility of n → π* transitions, which are typically weaker and may appear as shoulders on the more intense π → π* bands. researchgate.net

| Transition Type | Expected Wavelength Region (nm) | Relative Intensity |

| π → π | 200 - 350 | Strong |

| n → π | 300 - 400 | Weak, may be obscured by π → π* |

This table provides a general guide based on the electronic structure of the molecule. researchgate.netnih.govresearchgate.net Experimental measurement is required to determine the precise λmax values.

Theoretical and Computational Investigations of 3 Bromo 2 4 Fluorophenyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic characteristics of molecules. By approximating the electron density, DFT methods can accurately predict a range of properties, offering insights into the molecule's stability, reactivity, and electronic distribution. For 3-Bromo-2-(4-fluorophenyl)pyridine, DFT calculations, often using functionals like B3LYP paired with basis sets such as 6-311+G(d,p), are instrumental in elucidating its fundamental chemical nature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

In the case of substituted pyridine (B92270) derivatives, the distribution of the HOMO and LUMO is influenced by the attached functional groups. For instance, in a related compound, the HOMO was found to be localized on the pyridine ring and the bromine atom, while the LUMO was situated on the amine and fluorine substituents. The energy gap provides a quantitative measure of the energy required to excite an electron from the ground state to an excited state, which can be correlated with the molecule's reactivity in various chemical transformations. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital energy; relates to the molecule's ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO); a key indicator of chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded to indicate charge distribution. Red areas signify regions of negative potential, rich in electrons and susceptible to electrophilic attack, while blue areas denote regions of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For aromatic and heterocyclic compounds, the MEP map can highlight the influence of substituents on the ring's reactivity. The presence of electronegative atoms like fluorine and bromine would be expected to create regions of negative potential, while the pyridine nitrogen also represents a site of negative potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the preferred sites for chemical reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

NBO analysis can reveal the nature of the bonds, the hybridization of atoms, and the charge distribution across the molecule. By analyzing the interactions between donor (filled) and acceptor (unfilled) NBOs, one can gain insight into the specific electronic effects of substituents. For instance, the analysis can quantify the electron-donating or electron-withdrawing nature of the bromo and fluoro groups and their influence on the electronic properties of the pyridine and phenyl rings.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.org By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most likely route. This approach provides valuable insights into the feasibility and kinetics of a reaction.

For a molecule like this compound, computational studies could be used to explore various transformations, such as nucleophilic substitution reactions at the bromine-bearing carbon or coupling reactions involving the C-Br bond. Theoretical models can help predict the activation energies for different pathways, thereby explaining observed product distributions or guiding the design of new synthetic strategies.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, can be employed to predict various spectroscopic parameters with a reasonable degree of accuracy. researchgate.net This includes the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and infrared (IR) vibrational frequencies.

The predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net For this compound, theoretical calculations could predict the chemical shifts of the protons and carbons in both the pyridine and phenyl rings, taking into account the electronic effects of the bromine and fluorine substituents. Similarly, the vibrational frequencies corresponding to specific bond stretches and bends, such as the C-Br, C-F, and aromatic C-H vibrations, can be calculated and compared with experimental IR and Raman spectra. researchgate.net

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters |

| ¹H NMR | Chemical shifts (δ) for hydrogen atoms on the pyridine and phenyl rings. |

| ¹³C NMR | Chemical shifts (δ) for carbon atoms in the molecular skeleton. |

| ¹⁹F NMR | Chemical shift (δ) for the fluorine atom. |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) for key functional groups (e.g., C-H, C=C, C-N, C-F, C-Br). |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations typically focus on static, gas-phase molecules at absolute zero, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, diffusion, and other time-dependent properties.

For this compound, MD simulations could be used to investigate its behavior in different solvent environments. This is crucial for understanding its solubility and how the solvent might influence its reactivity. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can study the formation of hydrogen bonds and other intermolecular interactions, providing a more realistic picture of its behavior in solution.

Non-Linear Optical (NLO) Properties and Related Theoretical Predictions

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical or experimental studies focused on the non-linear optical (NLO) properties of this compound. Consequently, detailed research findings and specific data tables for its hyperpolarizability and related NLO parameters are not available at this time.

While direct computational data for this compound is not present in the reviewed literature, the NLO properties of a molecule are intrinsically linked to its electronic structure, including the distribution of electron density, the presence of donor and acceptor groups, and the extent of π-conjugation. For related classes of organic molecules, such as other substituted pyridine derivatives, theoretical investigations have been conducted. These studies typically employ quantum chemical methods like Density Functional Theory (DFT) to predict NLO behavior.

In general, the introduction of a bromine atom can enhance molecular hyperpolarizability and reduce intermolecular dipole-dipole interactions, which may favor the formation of acentric crystal structures necessary for second-harmonic generation (SHG). The pyridine ring itself is a common component in NLO materials, often acting as a π-conjugated bridge or an electron-accepting moiety. The presence and relative positions of electron-donating and electron-withdrawing groups are critical in determining the magnitude of the NLO response.

However, without specific computational models and results for this compound, any discussion of its potential NLO properties would be purely speculative and fall outside the scope of presenting established scientific findings. Future computational studies would be necessary to elucidate the specific first-order hyperpolarizability (β), dipole moment (μ), and other related NLO tensors for this compound. Such research would provide valuable insights into its potential for applications in photonics and optoelectronics.

Strategic Applications of 3 Bromo 2 4 Fluorophenyl Pyridine As a Chemical Intermediate

Building Block in the Synthesis of Complex Heterocyclic Compounds

The presence of a bromine atom at the 3-position of the pyridine (B92270) ring makes 3-Bromo-2-(4-fluorophenyl)pyridine a highly useful substrate for a range of cross-coupling reactions. This reactivity allows for the introduction of various substituents, leading to the formation of more complex heterocyclic structures. The 2-(4-fluorophenyl) group, on the other hand, influences the electronic properties of the pyridine ring and provides a site for further functionalization, contributing to the diversity of the resulting compounds.

Chemists have utilized this intermediate in multi-step syntheses to construct polycyclic and fused heterocyclic systems. For instance, through Suzuki or Stille coupling reactions, the bromine atom can be replaced with aryl, heteroaryl, or alkyl groups, thereby extending the molecular framework. The nitrogen atom in the pyridine ring can also participate in cyclization reactions, leading to the formation of novel ring systems with potential applications in materials science and medicinal chemistry.

Precursor for Ligand Design in Organometallic Chemistry and Catalysis

The pyridine nitrogen and the potential for further functionalization make this compound an attractive scaffold for the development of new ligands for organometallic complexes. These ligands play a crucial role in determining the activity and selectivity of catalysts.

Development of Novel Catalytic Systems

By modifying the this compound core, researchers can synthesize a library of ligands with varying steric and electronic properties. These ligands can then be coordinated to transition metals to create novel catalytic systems. The fluorine atom on the phenyl group can influence the electron-donating or withdrawing nature of the ligand, which in turn affects the catalytic activity of the metal center. This approach has been instrumental in the development of catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Ligand Scaffolds for Transition Metal Complexes

The rigid structure of the pyridine ring combined with the rotational freedom of the phenyl group provides a well-defined scaffold for the design of bidentate or polydentate ligands. The bromine atom can be used as a handle to introduce another coordinating group, leading to the formation of chelating ligands. These ligands can stabilize transition metal complexes and create a specific coordination environment around the metal, which is essential for achieving high catalytic performance.

Intermediate in Academic Drug Discovery Programs

In the quest for new medicines, this compound serves as a key intermediate for the synthesis of libraries of potential bioactive molecules and for conducting structure-activity relationship (SAR) studies.

Synthesis of Libraries of Potential Bioactive Molecules

The reactivity of the bromine atom allows for the rapid generation of a diverse range of derivatives from the this compound scaffold. Through parallel synthesis techniques, researchers can introduce a wide array of functional groups at the 3-position, creating a library of compounds. These libraries can then be screened against various biological targets to identify potential new drug candidates. The 4-fluorophenyl group is a common motif in many bioactive compounds, and its presence in this intermediate makes it a particularly relevant starting point for drug discovery efforts.

Application in Material Science

In the realm of material science, the utility of a chemical intermediate is defined by its ability to be transformed into stable, functional molecules and macromolecules. This compound serves as a foundational building block for two distinct classes of materials: functional polymers and liquid crystals. Its rigid, aromatic structure and reactive bromine handle are key to its versatility.

While direct polymerization of this compound is not a common route, its structure is highly suitable for incorporation into functional polymers, particularly π-conjugated polymers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis typically involves transforming the monomer into a bifunctional species that can undergo step-growth polymerization.

The most common strategy for this is through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polycondensation. researchgate.net For instance, this compound could be subjected to a reaction to introduce a second reactive group, such as a boronic acid or a stannyl (B1234572) group, at another position on the pyridine or phenyl ring, creating an AB-type monomer. Alternatively, it can be coupled with a complementary AA- or BB-type comonomer. The palladium-catalyzed Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids. nih.govmdpi.com

A plausible synthetic pathway could involve a Suzuki polycondensation. In this hypothetical scenario, a derivative of this compound, functionalized with a boronic acid ester, would react with a dibromo-aromatic comonomer in the presence of a palladium catalyst. The resulting polymer would feature the 2-(4-fluorophenyl)pyridine (B1266597) unit within its backbone, influencing the polymer's electronic properties, solubility, and film-forming characteristics. The fluorine substituent can enhance electron affinity and improve stability, which are desirable traits for electron-transporting or emissive materials in electronic devices. chemicalbook.com

Table 1: Hypothetical Functional Polymer Derived from this compound

| Property | Description |

| Polymer Type | Alternating Donor-Acceptor (D-A) π-conjugated polymer. |

| Monomers | - 5-bromo-2-(4-fluorophenyl)-3-(pinacolborato)pyridine (Hypothetical)- 2,7-dibromo-9,9-dioctylfluorene |

| Polymerization Method | Palladium-catalyzed Suzuki Polycondensation. researchgate.net |

| Potential Application | Emissive layer in Organic Light-Emitting Diodes (OLEDs) or active layer in Organic Photovoltaics (OPVs). |

| Expected Properties | - Solution processability.- Blue-light emission (tunable by comonomer selection).- High thermal stability. |

This table presents a hypothetical application based on established polymerization methods for structurally related compounds.

The rigid and anisotropic (rod-like) shape of molecules is a fundamental prerequisite for the formation of liquid crystalline phases. Pyridine-based compounds have been extensively investigated as core components of liquid crystals because the pyridine moiety provides structural rigidity and introduces a lateral dipole moment, influencing the dielectric properties of the material. nih.gov

This compound serves as an excellent precursor for calamitic (rod-shaped) liquid crystals. The synthesis strategy involves using the bromo-substituent as a handle for Suzuki or other cross-coupling reactions to elongate the molecular core by adding other aromatic rings (like phenyl or biphenyl (B1667301) groups). nih.gov To complete the classic calamitic structure, flexible alkyl or alkoxy chains are typically attached to the terminal ends of the rigid core. These flexible chains are crucial for disrupting perfect crystalline packing, allowing for the formation of intermediate mesophases (e.g., nematic, smectic) upon heating. nih.gov

Table 2: Research Findings on Pyridine-Based Liquid Crystals

| Compound Example | Synthesis Method | Mesophase Behavior | Reference |

| (E)-4-((Pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | Schiff base condensation | Nematic and/or Smectic A phases observed depending on alkoxy chain length. | nih.gov |

| 1,4-phenylene bis(2-(5-(four-alkoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetate) | Multi-step synthesis involving Knoevenagel condensation | Enantiotropic nematic and smectic phases. | jmchemsci.com |

| New pyridine derivatives with 1,2,3-triazole unit | Multi-step synthesis | Exhibits blue emission and mesophase behavior influenced by terminal polar groups and alkoxy chain length. | nih.gov |

Emerging Research Directions and Future Prospects for 3 Bromo 2 4 Fluorophenyl Pyridine

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry has become a central theme in modern organic synthesis. nih.govbiosynce.com For 3-Bromo-2-(4-fluorophenyl)pyridine, this translates to the development of synthetic methodologies that are not only high-yielding but also minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. nih.govresearchgate.net

Current research in the broader field of pyridine (B92270) synthesis points towards several promising strategies that could be adapted for the more efficient production of this compound. One-pot multicomponent reactions, for instance, offer a streamlined approach by combining multiple synthetic steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent usage. researchgate.netresearchgate.net The application of microwave-assisted synthesis is another avenue being explored, as it can significantly shorten reaction times and improve yields, contributing to a more energy-efficient process. nih.govnih.gov

Furthermore, the use of green catalysts, such as iron-based catalysts, is gaining traction for the synthesis of substituted pyridines. rsc.org These catalysts are often more abundant, less toxic, and more cost-effective than their precious metal counterparts. The development of catalytic systems that can directly and selectively introduce the bromo and aryl functionalities onto the pyridine core in a sustainable manner is a key research objective.

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Relevant Research Area |

| One-Pot Multicomponent Reactions | Reduced reaction steps, less solvent waste, improved atom economy. | Green Chemistry, Pyridine Synthesis researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, energy efficiency. | Sustainable Chemistry, Heterocyclic Synthesis nih.govnih.gov |

| Green Catalysts (e.g., Iron-based) | Use of abundant and less toxic metals, cost-effective. | Catalysis, Pyridine Synthesis rsc.org |

Exploration of Novel Reactivity Patterns

Beyond its role as a synthetic intermediate in traditional cross-coupling reactions, researchers are actively exploring new ways to functionalize this compound. This involves leveraging modern synthetic methods to unlock unprecedented reactivity patterns.

One such area is the selective C-H activation of the pyridine ring. While the bromine atom provides a handle for traditional cross-coupling, direct functionalization of the other C-H bonds offers a more atom-economical approach to introducing further complexity into the molecule. ethernet.edu.et This could lead to the development of novel derivatives with unique electronic and steric properties.

Photoredox catalysis is another rapidly evolving field that holds immense potential. scispace.comresearchgate.net By using visible light to initiate radical-based transformations, it is possible to forge new bonds under mild conditions. nih.govnih.govresearchgate.net The application of photoredox catalysis to this compound could enable novel C-C and C-heteroatom bond formations that are not accessible through conventional methods. acs.orgresearchgate.net For instance, the generation of pyridinyl radicals could lead to unique coupling partners and reaction pathways. acs.org

Additionally, the exploration of pyridyne intermediates, formed through the base-catalyzed elimination of HBr from 3-bromopyridines, opens up new avenues for regioselective functionalization. rsc.orgnih.gov This "halogen dance" chemistry can lead to the formation of 4-substituted pyridines from their 3-bromo isomers, providing access to a different substitution pattern and expanding the synthetic utility of the starting material. rsc.org

| Novel Reactivity | Potential Application for this compound | Key Concepts |

| C-H Activation | Direct functionalization of the pyridine ring without pre-functionalization. | Atom Economy, Late-Stage Functionalization ethernet.edu.et |

| Photoredox Catalysis | Formation of novel bonds under mild, light-induced conditions. | Radical Chemistry, Visible Light Catalysis scispace.comresearchgate.netnih.govnih.govresearchgate.netacs.orgresearchgate.net |

| Pyridyne Intermediates | Regioselective synthesis of 4-substituted derivatives. | Halogen Dance, Aromatic Substitution rsc.orgnih.govrsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the pharmaceutical and fine chemical industries. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and the potential for higher yields and purity. nih.gov The integration of the synthesis of this compound and its subsequent transformations into flow chemistry platforms is a key area of future research.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for optimizing the synthesis of this compound. nih.gov Furthermore, the in-line purification and analysis capabilities of modern flow systems can streamline the entire process, from starting materials to the final, purified product.

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new derivatives of this compound. These systems can perform numerous reactions in parallel, rapidly exploring a wide range of reaction conditions and building blocks. This high-throughput approach can significantly shorten the time required to identify new molecules with desired properties.

Advanced Computational Design of Derivatives with Tailored Properties

In recent years, computational chemistry has become an indispensable tool in the design and development of new molecules. For this compound, advanced computational methods are being employed to design derivatives with specific, tailored properties for a variety of applications.

Molecular docking studies, for example, can be used to predict how derivatives of this compound might bind to biological targets such as protein kinases or other enzymes. tandfonline.comresearchgate.netnih.govmdpi.comacs.org This in silico screening can help to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, saving significant time and resources in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. researchgate.net By correlating the structural features of a series of compounds with their biological activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives. This allows for the rational design of molecules with enhanced potency and selectivity.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties and reactivity of this compound and its derivatives. This information can be used to understand reaction mechanisms and to predict the outcomes of chemical transformations, aiding in the development of new synthetic routes and the exploration of novel reactivity.

| Computational Method | Application to this compound Derivatives | Goal |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Design of potent and selective inhibitors (e.g., for kinases). tandfonline.comresearchgate.netnih.govmdpi.comacs.org |

| QSAR Modeling | Correlating chemical structure with biological activity. | Predicting the activity of novel derivatives and guiding lead optimization. researchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure and predicting reactivity. | Understanding reaction mechanisms and designing new synthetic strategies. |

Q & A

Q. Optimization Tips :

- Use high-purity reagents to avoid competing side reactions.

- Monitor reaction progress via TLC or HPLC.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Routine characterization employs:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., bromine at C3, fluorophenyl at C2). Fluorine-19 NMR can resolve electronic effects of the fluorophenyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (252.08 g/mol) and isotopic patterns (Br/F signatures) .

- X-ray Crystallography : For unambiguous structural determination. SHELX or SIR97 software packages are used for refinement, with hydrogen bonding and dihedral angles analyzed to confirm steric/electronic interactions .

Advanced: How does the bromine substituent at C3 influence reactivity in cross-coupling reactions?

Answer:

The C3 bromine acts as a directing group , facilitating regioselective transformations:

- Suzuki Coupling : Bromine is replaced by aryl/heteroaryl boronic acids using Pd(PPh3)4 as a catalyst. The fluorophenyl group stabilizes intermediates via π-π stacking, improving yields (70–85%) .

- Buchwald-Hartwig Amination : Bromine substitution enables C–N bond formation with amines, producing pharmacologically relevant analogues .

Q. Data Contradictions :

- Yields vary with solvent polarity (e.g., DMF vs. THF) and catalyst loading. For example, Pd(OAc)2 with XPhos ligand in THF achieves 80% yield vs. 60% in DMF .

Advanced: How can crystallographic data resolve discrepancies in reported molecular conformations?

Answer:

X-ray crystallography provides precise bond lengths/angles to validate structural hypotheses:

- Dihedral Angle Analysis : The fluorophenyl and pyridine rings typically form a dihedral angle of 30–45°, influencing steric interactions .

- Hydrogen Bonding : Amino or hydroxyl groups (if present) form H-bonds with pyridine N, stabilizing crystal packing .

Case Study :

In 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, dihedral angles (35.72° and 30.00°) confirmed substituent orientation, resolving ambiguities in regioisomer formation .

Advanced: What strategies address low yields in bromination reactions of fluorophenyl-pyridine derivatives?

Answer:

Yield optimization involves:

- Temperature Control : Bromination at ≤25°C reduces decomposition .

- Catalyst Screening : Lewis acids like FeCl3 enhance electrophilic substitution .

- Solvent Effects : Dichloromethane (DCM) minimizes polar by-products compared to DMF .

Q. Biological Activity Hypotheses :

- Anticancer Potential : Analogues with imidazole or trifluoromethyl groups show kinase inhibition (e.g., p38αMAP kinase) .

- Antimicrobial Activity : Pyridine cores with halogen substituents disrupt bacterial membrane proteins .

Advanced: How to analyze conflicting data on substituent electronic effects in SAR studies?

Answer:

- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) quantify electron-withdrawing/donating effects of substituents .

- Comparative SAR : Test analogues with Cl, CF3, or OCH3 groups at C3 to isolate electronic vs. steric contributions .

Example :

Replacing bromine with CF3 at C3 increases lipophilicity (logP from 2.8 to 3.5) but reduces solubility, impacting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.